molecular formula C12H18N4 B14741226 N',N'''-1,4-Phenylenebis(N,N-dimethylmethanimidamide) CAS No. 1212-62-0

N',N'''-1,4-Phenylenebis(N,N-dimethylmethanimidamide)

Cat. No.: B14741226
CAS No.: 1212-62-0
M. Wt: 218.30 g/mol
InChI Key: SHQVAIFTLCRBSA-UHFFFAOYSA-N
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Description

N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is a chemical compound known for its unique structure and properties It contains a phenylenebis core with two N,N-dimethylmethanimidamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) typically involves the reaction of 1,4-phenylenediamine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
  • N,N’-1,4-Phenylenebis(benzenemethanimine)
  • N,N’-1,4-Phenylenebis(methylene)bis(N,N-diethylethanaminium) dibromide

Uniqueness

N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

1212-62-0

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N'-[4-(dimethylaminomethylideneamino)phenyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C12H18N4/c1-15(2)9-13-11-5-7-12(8-6-11)14-10-16(3)4/h5-10H,1-4H3

InChI Key

SHQVAIFTLCRBSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)N=CN(C)C

Origin of Product

United States

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